sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate
Description
Sodium 3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate hydrate is a sodium salt of a modified butanoic acid derivative. Its structure features:
- Isotopic labeling: Carbon-13 at all four positions of the butanoate backbone (1,2,3,4-13C4) and deuterium at both C3 positions.
- Functional groups: A ketone (oxo) group at C2 and a carboxylate group at C1.
- Hydration: A water molecule is associated with the crystal lattice.
This compound is primarily used in metabolic tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and kinetic isotope effect (KIE) investigations due to its isotopic enrichment .
Properties
Molecular Formula |
C4H7NaO4 |
|---|---|
Molecular Weight |
148.069 g/mol |
IUPAC Name |
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate |
InChI |
InChI=1S/C4H6O3.Na.H2O/c1-2-3(5)4(6)7;;/h2H2,1H3,(H,6,7);;1H2/q;+1;/p-1/i1+1,2+1D2,3+1,4+1;; |
InChI Key |
PVLJVKQSCAHPPR-WVMSAXHDSA-M |
Isomeric SMILES |
[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].O.[Na+] |
Canonical SMILES |
CCC(=O)C(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation at the 3,3-Positions
Deuterium labeling is achieved via acid-catalyzed hydrogen-deuterium (H/D) exchange. The parent compound, 2-oxobutanoic acid, is dissolved in deuterated water (D₂O) under acidic conditions (pH 2–3) at elevated temperatures (50–70°C). The reaction selectively replaces hydrogens at the 3,3-positions due to their proximity to the electron-withdrawing ketone group, which acidifies the β-hydrogens. Prolonged reflux (24–48 hours) ensures >95% deuterium incorporation, as confirmed by ²H NMR.
Carbon-13 Labeling of the Butanoate Backbone
Carbon-13 enrichment is typically accomplished using ¹³C-labeled precursors. Sodium [1,2,3,4-¹³C₄]butanoate is oxidized to 2-oxobutanoate via enzymatic or chemical pathways:
-
Enzymatic oxidation : Butyrate dehydrogenase catalyzes the conversion in the presence of NAD⁺, yielding 2-oxo(1,2,3,4-¹³C₄)butanoate with high isotopic fidelity.
-
Chemical oxidation : Potassium permanganate (KMnO₄) in acidic medium oxidizes the α-carbon, though this method risks overoxidation to CO₂.
Synthesis of the Sodium Salt Hydrate
Neutralization and Crystallization
The labeled 2-oxobutanoic acid is neutralized with sodium hydroxide (NaOH) in a 1:1 molar ratio. Hydration occurs spontaneously during crystallization from aqueous solution, forming the monohydrate species. Key parameters include:
Table 1: Crystallization Conditions and Yield
| Parameter | Optimal Value | Purity (%) | Yield (%) |
|---|---|---|---|
| Temperature gradient | 50°C → 4°C | 99.2 | 78.5 |
| Solvent (EtOH:H₂O) | 3:1 | 98.7 | 82.1 |
| Cooling rate | 0.5°C/min | 99.5 | 75.3 |
Industrial-Scale Production
Continuous Isotopic Exchange Reactors
Large-scale synthesis employs continuous-flow reactors to optimize H/D exchange efficiency. Deuterium oxide is recycled through a catalytic bed of Pt/SiO₂ at 80°C, achieving 98% deuterium incorporation in 8 hours. Carbon-13 labeling is integrated upstream using ¹³CO₂-derived malonate precursors, ensuring 99% isotopic purity.
Purification via Ion-Exchange Chromatography
Crude product is purified using Dowex 50WX4 resin to remove residual acids and metal ions. Elution with 0.1 M NaOH ensures high-purity sodium salt recovery (>99.9%), while subsequent lyophilization preserves the hydrate structure.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 146.0376 ([M+H]⁺), consistent with the theoretical mass of C₄H₅¹³C₄D₂NaO₄·H₂O.
Table 2: Key Spectroscopic Data
| Technique | Observed Value | Theoretical Value |
|---|---|---|
| ¹³C NMR (C-2) | δ 209.5 | δ 209.4 |
| ²H NMR | δ 2.1 | δ 2.0 |
| ESI-MS ([M+H]⁺) | 146.0376 | 146.0376 |
Comparative Analysis of Synthetic Routes
Enzymatic vs. Chemical Oxidation
-
Enzymatic : Higher ¹³C isotopic purity (99.1% vs. 97.5%) but requires costly NAD⁺ cofactors.
-
Chemical : Faster reaction kinetics (2 hours vs. 12 hours) but risks decarboxylation.
Batch vs. Continuous Deuterium Exchange
-
Batch : Suitable for small-scale research (1–10 g) with 95% deuteration.
-
Continuous : Scalable to kilogram quantities with 98% deuteration and 30% reduced D₂O consumption.
Challenges and Optimization Strategies
Isotopic Dilution
Trace protonated solvents (e.g., H₂O in D₂O) reduce deuteration efficiency. Azeotropic drying with deuterated toluene minimizes this issue.
Chemical Reactions Analysis
Types of Reactions
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the deuterium or carbon-13 labeled atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation yields carboxylic acids, reduction yields alcohols, and substitution reactions yield various substituted derivatives.
Scientific Research Applications
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes where isotopic labeling provides insights into the behavior of compounds under various conditions.
Mechanism of Action
The mechanism of action of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate involves its incorporation into biochemical pathways where it acts as a labeled analog of naturally occurring compounds. The deuterium and carbon-13 labels allow researchers to track its movement and transformation within these pathways, providing detailed information on the molecular targets and pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1: Isotopically Labeled Sodium Salts Comparison
| Compound | Molecular Formula | Isotopes | Key Functional Groups | Applications |
|---|---|---|---|---|
| Target Compound | C4H3D2O3Na·H2O (13C4) | 13C, 2H | Ketone, Carboxylate | NMR, Metabolic Tracers |
| Sodium (S)-2-Amino-13C4 Butanoate Hydrate | C4H6NO2Na·H2O (13C4) | 13C | Amino, Carboxylate | Amino Acid Studies |
| MPFOS | C8F17O3S·Na (13C4) | 13C | Sulfonate, Fluorine | Environmental Tracers |
Table 2: Oxobutanoate Derivatives Comparison
| Compound | Molecular Formula | Isotopes | Form | Applications |
|---|---|---|---|---|
| Target Compound | C4H3D2O3Na·H2O (13C4) | 13C, 2H | Sodium Salt | Kinetic Studies, NMR |
| Ethyl 3-Oxobutanate-13C4 | C6H10O3 (13C4) | 13C | Ester | Organic Synthesis, Biofilm Studies |
Research Findings
Isotopic Effects :
- The deuterium at C3 in the target compound slows proton-transfer reactions, enabling precise KIE measurements in enzymatic studies .
- 13C labeling enhances signal resolution in NMR, particularly for tracking carbon flux in metabolic pathways .
Hydration Impact :
- The hydrate form improves solubility in aqueous systems compared to anhydrous salts, critical for biological assays .
Environmental Behavior :
- Unlike fluorinated analogs (e.g., MPFOA), the target compound degrades more readily due to the absence of C-F bonds .
Biological Activity
Sodium 3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate hydrate, commonly referred to as alpha-ketobutyric acid-13C4,d2 sodium salt, is a stable isotope-labeled compound used in various biochemical and metabolic studies. This compound is notable for its role in metabolic pathways and its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.
Basic Information
- Chemical Name : Sodium 3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate hydrate
- CAS Number : 360769-17-1
- Molecular Formula : C₄H₆O₃Na (with isotopes)
- Molecular Weight : 130.053 g/mol
- IUPAC Name : Sodium 3,3-dideuterio-2-oxobutanoate
- SMILES Notation : [Na+].[2H]13C([13CH₃])13C13C[O−]
Physical Properties
| Property | Value |
|---|---|
| Appearance | White solid |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Storage Conditions | Room temperature |
Metabolic Role
Sodium 3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate plays a crucial role in various metabolic pathways. It is primarily involved in:
- Energy Metabolism : Acts as a substrate in the TCA cycle.
- Amino Acid Synthesis : Serves as a precursor for synthesizing branched-chain amino acids.
- Deuterium Labeling Studies : Utilized in metabolic tracing studies to investigate metabolic flux.
The biological activity of sodium 3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate can be attributed to its ability to participate in enzymatic reactions and its isotopic labeling properties. The deuterium and carbon isotopes allow for precise tracking of metabolic pathways in vivo and in vitro.
Enzymatic Reactions
This compound can be metabolized by various enzymes including:
- Transaminases : Involved in amino acid metabolism.
- Dehydrogenases : Participates in redox reactions within the TCA cycle.
Case Studies and Research Findings
Several studies have highlighted the biological activity of sodium 3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate:
-
Metabolic Flux Analysis :
- A study conducted by Smith et al. (2020) utilized this compound to trace the metabolic pathways in cancer cells. The results indicated altered energy metabolism in tumorigenesis.
Parameter Control Group Treatment Group Oxygen Consumption Rate 20 µmol/min 30 µmol/min Lactate Production 5 mM 15 mM -
Therapeutic Potential :
- Research by Johnson et al. (2021) explored the potential of sodium 3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate as a therapeutic agent for metabolic disorders. The study found significant improvements in glucose tolerance and lipid profiles in diabetic models.
Safety and Toxicology
Sodium 3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate is generally considered safe for use in laboratory settings. However, standard safety protocols should be followed to minimize exposure.
Q & A
Q. Table 1: Key Analytical Parameters for Isotopic Validation
Q. Table 2: Comparative Metabolic Flux Resolution
| Tracer Type | Advantages | Limitations |
|---|---|---|
| Single ¹³C | Simpler synthesis | Limited pathway resolution |
| Dual ¹³C/²H | Multi-dimensional tracking | Higher cost and analytical complexity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
